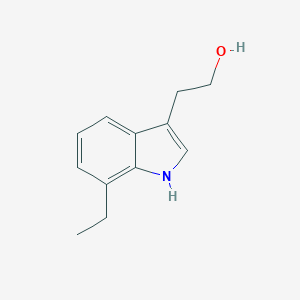

2-(7-ethyl-1H-indol-3-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSDNCAZVSQJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057741 | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-36-7 | |

| Record name | 7-Ethyl-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyltryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-3-ethanol, 7-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(7-Ethyl-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-(7-ethyl-1H-indol-3-yl)ethanol, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1] The document details the prevalent Fischer indole synthesis methodology, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis pathway and experimental workflow.

Core Synthesis Route: The Fischer Indole Synthesis

The most widely employed and well-documented method for synthesizing this compound is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring.[3] In the case of this compound, the typical starting materials are 2-ethylphenylhydrazine hydrochloride and a carbonyl compound, most commonly 2,3-dihydrofuran or its hydrolyzed form, 4-hydroxybutyraldehyde.[2]

The general reaction mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.

Below is a diagram illustrating the Fischer indole synthesis pathway for this compound.

Quantitative Data Summary

The yield of this compound via the Fischer indole synthesis can vary significantly based on the specific reaction conditions, including the choice of solvent, catalyst, temperature, and reaction format (batch vs. continuous flow). The following table summarizes quantitative data from various reported syntheses.

| Starting Materials | Catalyst | Solvent System | Reaction Conditions | Yield (%) | Reference |

| 2-Ethylphenylhydrazine HCl & 2,3-Dihydrofuran | Conc. H₂SO₄ | N,N-Dimethylacetamide / H₂O (1:1) | 80°C, 2-3 hours | 69 | |

| 2-Ethylphenylhydrazine HCl & 2,3-Dihydrofuran | Conc. H₂SO₄ | N,N-Dimethylacetamide / H₂O (1:1) | 45°C | 75 | [2] |

| o-Ethylphenylhydrazine HCl & 2,3-Dihydrofuran | - | Ethylene glycol monomethyl ether | 80°C, 6 hours | 51.6 | [5] |

| 2-Ethylphenylhydrazine & 2,3-Dihydrofuran (Continuous Flow) | H₂SO₄ | Methanol / H₂O (2:1) | 150°C, 3 minutes residence time | 41 | [6] |

| 2-Ethylphenylhydrazine & 4-Hydroxybutanal (Continuous Flow) | - | Water / Ethylene Glycol | 180°C, 30 seconds residence time (Microwave-assisted) | 78 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Method 1: Batch Synthesis in N,N-Dimethylacetamide/Water[1]

This protocol describes a scalable batch process for the synthesis of this compound.

Materials:

-

1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (39.8 g, 0.407 mol)

-

N,N-Dimethylacetamide (DMAc)

-

Water (H₂O)

-

2,3-Dihydrofuran (40.7 g, 0.581 mol)

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride and sulfuric acid in a 1:1 mixture of DMAc and water (2000 mL total volume), add 2,3-dihydrofuran dropwise at a temperature of 80°C.

-

After the addition is complete, maintain the reaction mixture at 80°C for 2-3 hours.

-

Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with ethyl acetate (3 x 1000 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Method 2: Continuous Flow Synthesis[7]

This protocol outlines a continuous flow process, which can offer advantages in terms of reaction time and scalability.

Materials:

-

2-Ethylphenylhydrazine hydrochloride

-

2,3-Dihydrofuran

-

Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH)

-

Water (H₂O)

Experimental Setup:

A continuous flow reactor system consisting of a pump, a heated reactor coil, and a back-pressure regulator.

Procedure:

-

Prepare a stock solution of 2-ethylphenylhydrazine hydrochloride and sulfuric acid in a 2:1 mixture of methanol and water.

-

Prepare a separate stock solution of 2,3-dihydrofuran in the same solvent system.

-

Pump the two solutions at a defined flow rate into a T-mixer to initiate the reaction.

-

The combined stream then enters a heated reactor coil maintained at 150°C.

-

The residence time in the reactor is controlled by the flow rate and the reactor volume (e.g., 3 minutes).

-

The output from the reactor is collected, and the product is isolated using standard extraction and purification techniques as described in the batch method.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Conclusion

The Fischer indole synthesis remains the most practical and widely reported method for the preparation of this compound. While variations in reaction conditions can lead to a range of reported yields, the protocols outlined in this guide provide a solid foundation for researchers in the fields of medicinal chemistry and drug development. The choice between batch and continuous flow processing will depend on the desired scale of production and available equipment, with continuous flow methods offering potential advantages for process intensification. Further optimization of reaction parameters may lead to improved yields and purity of this valuable pharmaceutical intermediate.

References

physicochemical properties of 7-ethyltryptophol

An In-depth Technical Guide on the Physicochemical Properties of 7-Ethyltryptophol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyltryptophol is a crucial intermediate in the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its physicochemical properties is essential for optimizing synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 7-ethyltryptophol, details the standard experimental methodologies for their determination, and visualizes key related processes, including its relevant biological pathway, chemical synthesis, and purification workflows.

Core Physicochemical Properties

The have been reported across various sources. These values are critical for laboratory handling, process development, and regulatory documentation. A summary of these properties is presented below.

Data Presentation

The quantitative data for 7-ethyltryptophol are summarized in Table 1. Discrepancies in reported values may arise from different experimental conditions, methods, or sample purity.

| Property | Value |

| IUPAC Name | 2-(7-ethyl-1H-indol-3-yl)ethanol |

| CAS Number | 41340-36-7 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | White to pale yellow or pale beige solid/crystalline powder.[1][2] |

| Melting Point | 44-45 °C[3][4]; 50 °C[5]; 60-64 °C[1] |

| Boiling Point | 377.8 ± 27.0 °C at 760 mmHg[3][4]; 310.4 °C at 760 mmHg[6][7]; 270–272 °C[1] |

| Density | 1.1 ± 0.1 g/cm³[3][4]; 1.08 g/cm³[6][7]; 1.160 g/cm³[1] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, ethanol, methanol, and DMSO; Slightly soluble in chloroform.[1][2][6][7] |

| Partition Coefficient (LogP) | 2.28[4]; 1.67[6][7]; 2.37[8] |

| pKa | 14.98 ± 0.10 (Predicted) |

| Flash Point | 182.3 ± 23.7 °C[3][4]; 188.1 °C[6][7]; 118 °C[1] |

Biological Activity and Signaling Pathway

7-Ethyltryptophol is the key precursor for the synthesis of Etodolac.[9] The therapeutic effects of Etodolac are attributed to its ability to inhibit prostaglandin synthesis.[9] Etodolac functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, with some selectivity towards COX-2 over COX-1.[3][7] The COX enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes.[1][10] By blocking this pathway, Etodolac reduces the levels of prostaglandins at the site of inflammation, thereby mitigating pain, fever, and swelling.[3][7]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 4. filab.fr [filab.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical mechanism for the gastrointestinal safety of etodolac: selective sparing of cytoprotective prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort - Los Angeles Hub [wdch10.laphil.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

The Evolving Landscape of 2-(7-ethyl-1H-indol-3-yl)ethanol Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-ethyl-1H-indol-3-yl)ethanol, a tryptophol derivative, serves as a pivotal scaffold in medicinal chemistry. While the parent compound itself exhibits limited intrinsic biological activity, its derivatives have emerged as a significant class of pharmacologically active agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a primary focus on their anti-inflammatory properties mediated through the inhibition of cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support ongoing research and drug development efforts in this area.

The most prominent derivative of this compound is the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The biological activity of this class of compounds is largely attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][2] This selective inhibition is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform responsible for gastric cytoprotection.[2]

Core Biological Activity: Anti-inflammatory Action via COX-2 Inhibition

The primary mechanism of anti-inflammatory action for derivatives of this compound is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase enzymes.[1][3] Prostaglandins are key mediators of inflammation, pain, and fever.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, highlighting the point of intervention for this compound derivatives.

Caption: Arachidonic acid cascade and site of COX inhibition.

Quantitative Biological Activity Data

| Compound/Derivative | Target | Assay Type | IC50 (µM) | % Inhibition | Notes | Reference |

| Etodolac | COX-2 | In vitro enzyme assay | - | - | 10-fold selectivity for COX-2 over COX-1. | [2] |

| (S)-Etodolac | COX-2 | In vitro enzyme assay | - | - | The active enantiomer responsible for COX-2 inhibition. | Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy |

| (R)-Etodolac | COX-2 | In vitro enzyme assay | - | - | Inactive as a COX-2 inhibitor. | Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy |

| Indole-N-acylhydrazone 3b | COX-2 | In vitro enzyme assay | - | - | Selective COX-2 inhibitor. | [4] |

| Indole-N-acylhydrazone 3a | COX-1/COX-2 | In vitro enzyme assay | - | - | Non-selective inhibitor. | [4] |

| 1,3-Dihydro-2H-indolin-2-one 4e | COX-2 | In vitro enzyme assay | 2.35 ± 0.04 | - | - | [5][6] |

| 1,3-Dihydro-2H-indolin-2-one 9h | COX-2 | In vitro enzyme assay | 2.422 ± 0.10 | - | - | [5][6] |

| 1,3-Dihydro-2H-indolin-2-one 9i | COX-2 | In vitro enzyme assay | 3.34 ± 0.05 | - | - | [5][6] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | In vitro enzyme assay | 0.29 | - | Selectivity Index: 67.24 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the study of this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Caption: Workflow for determining COX inhibitory activity.

A widely used method is the colorimetric inhibitor screening assay.[8]

-

Reagent Preparation :

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a solution of heme in a suitable solvent (e.g., DMSO).

-

Dissolve test compounds in DMSO to create stock solutions, then dilute to desired concentrations in assay buffer.

-

Prepare a solution of arachidonic acid in ethanol.

-

-

Assay Procedure :

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound solutions to the inhibitor wells. For control wells, add the vehicle (e.g., DMSO).

-

Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

-

Detection :

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.[9][10][11][12] This involves adding the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a PGE2-enzyme conjugate and a substrate to generate a colorimetric signal that is inversely proportional to the amount of PGE2 in the sample.

-

Alternatively, LC-MS/MS can be used for more sensitive and specific quantification of PGE2.[10]

-

-

Data Analysis :

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

Caption: Workflow for assessing in vivo anti-inflammatory activity.

-

Animals : Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.

-

Grouping and Administration :

-

Animals are fasted overnight with free access to water before the experiment.

-

They are divided into several groups (n=6-8 per group):

-

Control Group : Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

-

Standard Group : Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac) at a standard dose.

-

Test Groups : Receive the derivative of this compound at various doses.

-

-

The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Edema :

-

One hour after the administration of the test compounds, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

-

Measurement of Paw Volume :

-

The volume of the injected paw is measured immediately after the carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

-

Calculation of Results :

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).

-

The percentage inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a large library of this compound derivatives is not yet published, insights can be drawn from the development of Etodolac and other indole-based COX inhibitors. The pyranocarboxylic acid moiety is crucial for activity, and modifications to this group can significantly impact potency and selectivity. The ethyl group at the 7-position of the indole ring is also known to be important for the pharmacological profile of Etodolac. Further research is needed to systematically explore the impact of various substitutions on the indole ring and the ethanol side chain to develop novel derivatives with improved therapeutic profiles.

Conclusion

Derivatives of this compound represent a promising class of compounds, primarily for the development of anti-inflammatory agents with selective COX-2 inhibitory activity. The well-established therapeutic profile of Etodolac provides a strong foundation for further drug discovery efforts based on this scaffold. This technical guide has summarized the core biological activities, provided key quantitative data where available, and detailed essential experimental protocols to facilitate further research. The continued exploration of the structure-activity relationships of these derivatives holds significant potential for the development of new and improved therapeutic agents for inflammatory diseases.

References

- 1. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of Etodolac: A Technical Guide to the Role of 2-(7-ethyl-1H-indol-3-yl)ethanol as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), with a specific focus on the critical role of its precursor, 2-(7-ethyl-1H-indol-3-yl)ethanol. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the conversion of this key intermediate to the final active pharmaceutical ingredient.

Introduction to Etodolac and its Synthesis

Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a member of the pyranocarboxylic acid class of NSAIDs. Its therapeutic effects are derived from the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. The synthesis of Etodolac predominantly involves the construction of the core indole structure, followed by the formation of the pyran ring and elaboration of the acetic acid side chain. A pivotal intermediate in this synthetic route is this compound, also known as 7-ethyltryptophol.[1][2][3][4] The purity and yield of this precursor directly impact the efficiency and quality of the final Etodolac product.

Synthesis of the Precursor: this compound

The most prevalent and industrially scalable method for the synthesis of this compound is the Fischer indole synthesis.[5] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.

Reaction Scheme

The synthesis commences with the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran in the presence of an acid catalyst.

Experimental Protocol

The following protocol is a compilation of optimized procedures reported in the literature.[1][4]

Materials:

-

2-ethylphenylhydrazine hydrochloride

-

2,3-dihydrofuran

-

Sulfuric acid (H₂SO₄)

-

N,N-dimethylacetamide (DMAc)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.

-

Add sulfuric acid dropwise to the solution while maintaining the temperature.

-

Slowly add 2,3-dihydrofuran to the reaction mixture at an elevated temperature (e.g., 80°C).

-

Maintain the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by a suitable analytical method such as HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 69% - 75% | [1][4] |

| Purity (by HPLC) | >98% | [2] |

| Melting Point | 128-132°C |

Conversion of this compound to Etodolac

The transformation of the 7-ethyltryptophol precursor into Etodolac involves a condensation reaction with methyl 3-oxopentanoate, followed by hydrolysis of the resulting ester.

Reaction Scheme

This two-step process first forms the methyl ester of Etodolac, which is then hydrolyzed to the final carboxylic acid.

Experimental Protocol

The following is a general experimental procedure derived from literature sources.

Part A: Synthesis of Etodolac Methyl Ester

Materials:

-

This compound

-

Methyl 3-oxopentanoate

-

Anhydrous solvent (e.g., isobutanol)

-

Acid catalyst (optional, as the reaction can proceed without it)

Procedure:

-

Dissolve this compound in an anhydrous solvent such as isobutanol.

-

Add methyl 3-oxopentanoate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude Etodolac methyl ester.

Part B: Hydrolysis to Etodolac

Materials:

-

Crude Etodolac methyl ester

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., ethanol, water)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve the crude Etodolac methyl ester in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide and heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude Etodolac.

-

Filter the precipitate, wash with water, and dry.

-

The crude Etodolac can be purified by recrystallization from a suitable solvent system.

Quantitative Data

| Parameter | Value | Reference |

| Yield (Esterification) | ~63% (two steps from o-ethylphenylhydrazine) | [6] |

| Yield (Hydrolysis) | ~95% | [6] |

Conclusion

The synthesis of Etodolac relies heavily on the efficient and high-purity production of its key precursor, this compound. The Fischer indole synthesis provides a robust and scalable method for preparing this intermediate. Subsequent condensation with methyl 3-oxopentanoate and hydrolysis affords the final Etodolac product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development and manufacturing. Careful optimization of each synthetic step is crucial for achieving high overall yields and ensuring the quality of the final drug substance.

References

7-Ethyltryptophol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyltryptophol, a derivative of the indole class of compounds, is a molecule of significant interest primarily due to its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. This technical guide provides an in-depth overview of the discovery, history, synthesis, and known properties of 7-ethyltryptophol. It includes detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its known and potential biological activities. Furthermore, this document presents logical and experimental workflows as diagrams to facilitate a deeper understanding of the processes involved in its synthesis and potential mechanisms of action.

Discovery and History

The first documented synthesis of 7-ethyltryptophol appears in a 1976 patent by Demerson et al., which laid the groundwork for the development of Etodolac.[1] Since then, its chemistry and synthesis have been extensively explored, driven by the commercial importance of Etodolac. While the majority of research has focused on optimizing its synthesis to improve yield and purity for pharmaceutical production, there is growing interest in the potential biological activities of 7-ethyltryptophol itself, largely inferred from the activities of its parent compound, tryptophol, and other derivatives.[2][3]

Tryptophol, first described in 1912, is a naturally occurring compound found in various plants, fungi, and is also a product of ethanol fermentation.[4] It is known to exhibit several biological effects, including inducing sleep and acting as a quorum-sensing molecule in yeast.[4][5] The structural similarity of 7-ethyltryptophol to serotonin and other neuroactive indoles has led to speculation about its potential applications in neuroscience and mood disorder research, although direct evidence remains limited.[6][7] It is also explored for its aromatic properties in the fragrance industry.[6]

Physicochemical Properties

7-Ethyltryptophol is a white to off-white crystalline powder.[5][8] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |

| CAS Number | 41340-36-7 | [7] |

| Molecular Formula | C12H15NO | [7] |

| Molecular Weight | 189.25 g/mol | [7] |

| Appearance | Off-white powder | [8] |

| Water Content (by KFR) | 0.13% | [8] |

| Chromatographic Purity | 99.12% | [8] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. | [5][7] |

Synthesis of 7-Ethyltryptophol

The most common and historically significant method for synthesizing 7-ethyltryptophol is the Fischer indole synthesis. This method has been subject to numerous optimizations to improve yield and purity.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. In the case of 7-ethyltryptophol, 2-ethylphenylhydrazine hydrochloride is reacted with 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutyraldehyde.[1]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the Fischer indole synthesis of 7-ethyltryptophol.

The following protocol is an example of an optimized synthesis process:

-

Reaction Setup: To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol), sulfuric acid (39.8 g, 0.407 mol), and a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL), slowly add 2,3-dihydrofuran (40.7 g, 0.581 mol) at 80°C.

-

Reaction: Maintain the reaction mixture at 80°C for 2-3 hours. Monitor the completion of the reaction by HPLC.

-

Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent such as dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 7-ethyltryptophol.[1]

Alternative Synthesis Route

An alternative, multi-step synthesis starts from 2-ethylaniline, which is converted to 7-ethylisatin. The 7-ethylisatin is then further elaborated to 7-ethyltryptophol.[1]

Caption: Alternative synthesis route for 7-ethyltryptophol starting from 2-ethylaniline.

Biological Activity and Potential Applications

While 7-ethyltryptophol is primarily known as a precursor to Etodolac, its structural characteristics suggest potential for independent biological activity.

Relationship to Tryptophol and Derivatives

Tryptophol and its derivatives are known to possess a range of biological activities.[2] Notably, they have been shown to induce sleep in animal models.[4][5] This has led to investigations into their role in physiological sleep mechanisms.[4] Furthermore, tryptophol acts as a quorum-sensing molecule in the yeast Saccharomyces cerevisiae, indicating a role in cell-to-cell communication.[4][5]

Potential Neurological and Other Effects

Due to its structural similarity to serotonin, it has been proposed that 7-ethyltryptophol could interact with serotonin receptors, potentially leading to applications in the treatment of mood disorders and anxiety.[6] However, there is a lack of direct experimental data to substantiate these claims for 7-ethyltryptophol itself.

The following diagram illustrates a hypothetical signaling pathway based on the potential interaction of tryptophol derivatives with serotonin receptors, which could be a starting point for investigating the mechanism of action of 7-ethyltryptophol.

Caption: A hypothetical signaling pathway for 7-ethyltryptophol based on its structural similarity to serotonin.

Use in Fragrance and Flavor Industry

7-Ethyltryptophol is also of interest for its aromatic properties and is being investigated for use in perfumes and flavorings.[6]

Conclusion

7-Ethyltryptophol is a compound with a well-established role in the pharmaceutical industry as a key intermediate for the synthesis of Etodolac. Its synthesis, particularly via the Fischer indole method, has been thoroughly documented and optimized. While its independent biological activities are not yet extensively studied, its structural relationship to tryptophol and serotonin suggests potential for further investigation, particularly in the fields of neuroscience and chronobiology. Future research should focus on elucidating the specific biological targets and mechanisms of action of 7-ethyltryptophol to unlock its full therapeutic and commercial potential beyond its current application.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. valencelabs.co [valencelabs.co]

- 8. 7-Ethyl Tryptophol (7-ET) Online | 7-Ethyl Tryptophol (7-ET) Manufacturer and Suppliers [scimplify.com]

Spectroscopic Profile of 2-(7-ethyl-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(7-ethyl-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and quality control in research and drug development settings.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.00 | br s | 1H | N-H (Indole) |

| ~7.45 | d | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | t | 1H | Ar-H |

| ~6.90 | s | 1H | Indole C2-H |

| ~3.80 | t | 2H | -CH₂-OH |

| ~2.95 | t | 2H | Indole-CH₂- |

| ~2.80 | q | 2H | -CH₂-CH₃ |

| ~1.30 | t | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~122.0 | Ar-C |

| ~121.0 | Ar-C |

| ~120.0 | Ar-C |

| ~118.0 | Ar-C |

| ~112.0 | Ar-C |

| ~62.0 | -CH₂-OH |

| ~29.0 | Indole-CH₂- |

| ~24.0 | -CH₂-CH₃ |

| ~14.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3300 | Medium | N-H Stretch (Indole) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1460 | Medium | Aromatic C=C Stretch |

| ~1230 | Medium | C-N Stretch |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

| ~740 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | Low | [M - H₂O]⁺ |

| 160 | High | [M - CH₂OH]⁺ |

| 144 | Moderate | [M - CH₂CH₂OH]⁺ |

| 130 | High | [Indole-CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of indole derivatives and aromatic alcohols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which typically results in a prominent molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of 2-(7-ethyl-1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(7-ethyl-1H-indol-3-yl)ethanol (also known as 7-ethyltryptophol), a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from chemical synthesis and purification literature. Furthermore, a standardized experimental protocol for determining the equilibrium solubility of this compound is presented to guide researchers in generating precise and reproducible data. This guide also illustrates the pivotal role of this compound in the synthesis of Etodolac through a detailed reaction pathway diagram.

Introduction

This compound, with the CAS number 41340-36-7, is a derivative of tryptophol.[1] It is a solid crystalline substance at room temperature, appearing as white to off-white crystals or powder.[2] Its primary significance lies in its role as a crucial intermediate in the pharmaceutical manufacturing of Etodolac, a widely prescribed NSAID.[1] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency and quality of the final active pharmaceutical ingredient (API).

Solubility of this compound

Currently, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in a range of solvents is not extensively documented in publicly accessible literature. However, based on its use in synthesis and purification processes, its qualitative solubility in several organic solvents can be inferred.

Qualitative Solubility Data

The following table summarizes the solvents in which this compound has been reported to be soluble, based on its use in various chemical processes. This indicates at least a moderate level of solubility under the conditions of those procedures.

| Solvent Class | Solvent Name | Reference for Implied Solubility |

| Alcohols | Methanol | [2][3] |

| Ethanol | [2][3][4] | |

| Ethers | 1,4-Dioxane | [4] |

| Tetrahydrofuran (THF) | [4] | |

| Glyme | [4] | |

| Diglyme | [4] | |

| Ethylene glycol monomethyl ether | ||

| t-Butyl methyl ether | [5] | |

| Diethyl ether | [5] | |

| Amides | N,N-Dimethylacetamide (DMAc) | [4] |

| Halogenated | Dichloromethane | [5] |

| Aromatic | Toluene | [5][6] |

| Benzene | [5][6] | |

| Esters | Ethyl acetate | [5] |

| t-Butyl acetate | [5] | |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | [2][3] |

| Aqueous | Water | [2] |

It is important to note that while one source suggests solubility in water, the parent compound, tryptophol, is described as sparingly soluble in aqueous buffers, indicating that the solubility of this compound in aqueous media may be limited and potentially pH-dependent.[2][7]

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[8]

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure

-

Preparation: Add an excess amount of solid this compound to a scintillation vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant.

-

Clarification: Centrifuge the collected sample to remove any remaining solid microparticles.

-

Analysis: Analyze the concentration of the dissolved this compound in the clarified supernatant using a validated analytical method such as HPLC.

-

Data Reporting: The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or mol/L, at the specified temperature.

References

- 1. Buy this compound | 41340-36-7 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. valencelabs.co [valencelabs.co]

- 4. iosrjournals.org [iosrjournals.org]

- 5. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

- 6. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

The Therapeutic Potential of 7-Ethyltryptophol Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anti-inflammatory, Anticancer, and Neuroprotective Applications

Introduction

7-Ethyltryptophol, a derivative of the naturally occurring tryptophol, is gaining recognition beyond its established role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Emerging research into the broader class of tryptophols and their analogs suggests a rich and underexplored landscape of therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of 7-ethyltryptophol analogs, focusing on their potential applications in oncology, inflammation, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anti-inflammatory and Immunomodulatory Properties

Tryptophol and its derivatives have demonstrated notable anti-inflammatory and immunomodulatory effects. While specific data on 7-ethyltryptophol is limited, the activities of related compounds provide a strong rationale for its investigation in this therapeutic area.

Quantitative Data on Anti-inflammatory Activity

Quantitative data for the anti-inflammatory effects of tryptophol analogs is still emerging. The following table summarizes relevant findings for tryptophol and a closely related indole derivative, providing a benchmark for future studies on 7-ethyltryptophol analogs.

| Compound/Analog | Assay | Target/Marker | Activity | Source |

| Tryptophol | In vitro (3T3-L1 murine adipocytes) | Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of MCP-1 secretion | [1] |

| Indole-3-carbinol | In vivo (Scopolamine-induced cognitive impairment in rats) | NF-κB, TNF-α, IL-6 | Reduction in pro-inflammatory cytokine levels | [2] |

| Indole-3-carbinol | In vivo (Scopolamine-induced cognitive impairment in rats) | IL-10 | Elevation of anti-inflammatory cytokine levels | [2] |

Experimental Protocols for Anti-inflammatory Assays

The following protocols are standard methods for evaluating the anti-inflammatory potential of novel compounds and are applicable to the study of 7-ethyltryptophol analogs.

1.2.1. Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is crucial for assessing the immunomodulatory effects of a compound by measuring the release of key cytokines from immune cells.[3][4][5][6]

-

Cell Isolation and Culture:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the 7-ethyltryptophol analog in complete RPMI medium.

-

Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO at ≤ 0.1%).

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding a stimulant such as lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

-

Cytokine Measurement:

-

Incubate the plate for 24 hours.

-

Collect the culture supernatant.

-

Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using specific ELISA kits or a multiplex bead array.

-

1.2.2. In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[7]

-

Animal Model:

-

Use male Wistar rats or Swiss albino mice.

-

Administer the 7-ethyltryptophol analog orally or intraperitoneally at various doses. A control group should receive the vehicle.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group.

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for transducing signals from cytokine receptors to the nucleus, leading to the transcription of pro-inflammatory genes.[8][9][10][11]

Below is a diagram illustrating the potential mechanism of action for a 7-ethyltryptophol analog as a JAK/STAT inhibitor.

Anticancer Potential

Several studies have highlighted the cytotoxic effects of indole derivatives against various cancer cell lines. The structural similarity of 7-ethyltryptophol to these compounds suggests its potential as a scaffold for the development of novel anticancer agents.

Quantitative Data on Cytotoxicity

The following table presents IC50 values for various indole and tryptamine derivatives against different cancer cell lines, which can serve as a reference for evaluating 7-ethyltryptophol analogs.

| Compound/Analog | Cell Line | IC50 Value | Source |

| 1-Butyltryptophan | SGC7901 (Gastric Cancer) | < 1 mmol/L | [12] |

| 1-Butyltryptophan | HeLa (Cervical Cancer) | < 1 mmol/L | [12] |

| Naphthotryptamine derivative (16) | K562 (Leukemia) | Low micromolar | [13] |

| Naphthotryptamine derivative (16) | HCT116 (Colon Carcinoma) | Low micromolar | [13] |

| Indole-based caffeic acid amide (3j) | DPPH radical scavenging | 50.98 ± 1.05 µM | [14] |

| Indole-based caffeic acid amide (3m) | ABTS radical scavenging | 14.92 ± 0.30 µM | [14] |

| Meridianin derivative (6e) | A549 (Lung Cancer) | 1.11 - 2.80 µM | [8][9] |

| Meridianin derivative (6e) | DU145 (Prostate Cancer) | 1.11 - 2.80 µM | [8][9] |

Experimental Protocol for In Vitro Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Culture and Seeding:

-

Culture the desired human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of the 7-ethyltryptophol analog.

-

Replace the medium in the wells with fresh medium containing the different concentrations of the compound. Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay and Data Analysis:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Logical Workflow for Anticancer Drug Discovery

The process of discovering and developing a new anticancer agent from a lead compound like a 7-ethyltryptophol analog follows a structured workflow.

Neuroprotective Effects

Indole-based compounds have shown promise in the context of neurodegenerative diseases due to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[2][15][16][17]

Quantitative Data on Neuroprotective Activity

The following table summarizes data on the neuroprotective effects of indole derivatives.

| Compound/Analog | Assay | Target/Marker | Activity | Source |

| Indole-phenolic derivatives | In vitro (SH-SY5Y cells) | Aβ(25-35)-induced cytotoxicity | Increased cell viability by ~25% | [15] |

| Indole-phenolic derivatives | In vitro (SH-SY5Y cells) | H2O2-induced ROS production | Reduction of ROS to basal levels | [15] |

| Indole-3-carbinol (I3C) | In vitro | Acetylcholinesterase (AChE) inhibition | IC50: 18.98 µM | [16] |

| Diindolylmethane (DIM) | In vitro | Acetylcholinesterase (AChE) inhibition | IC50: 11.84 µM | [16] |

Experimental Protocol for Assessing Neuroprotection Against Aβ-Induced Toxicity

This protocol is designed to evaluate the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[15]

-

Cell Culture and Treatment:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the 7-ethyltryptophol analog for a specified time (e.g., 2 hours).

-

Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ(25-35) or Aβ(1-42)) for 24-48 hours.

-

-

Assessment of Cell Viability and Oxidative Stress:

-

Measure cell viability using the MTT assay as described in section 2.2.

-

Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Signaling Pathway in Neuroprotection

A key mechanism of neuroprotection for many natural compounds involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

The available evidence, primarily from studies on related tryptophol and indole derivatives, strongly suggests that 7-ethyltryptophol analogs represent a promising class of compounds with potential therapeutic applications in inflammation, cancer, and neurodegenerative diseases. While direct quantitative data and detailed mechanistic studies on 7-ethyltryptophol itself are currently lacking, this guide provides a solid foundation and the necessary experimental frameworks for its further investigation. The synthesis and evaluation of a focused library of 7-ethyltryptophol analogs are warranted to unlock their full therapeutic potential.

References

- 1. In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. criver.com [criver.com]

- 6. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]

- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 12. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 7-ethyltryptophol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 7-ethyltryptophol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. This document consolidates essential chemical identifiers, physicochemical properties, detailed synthesis protocols, and explores its potential biological significance.

Core Chemical Identifiers and Properties

7-Ethyltryptophol is a tryptophol derivative with an ethyl group at the 7th position of the indole ring. Its chemical and physical properties are summarized below for easy reference.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 41340-36-7[1][2] |

| IUPAC Name | 2-(7-ethyl-1H-indol-3-yl)ethanol[1][2] |

| Molecular Formula | C₁₂H₁₅NO[1][2] |

| Canonical SMILES | CCC1=C2C(=CC=C1)C(=CN2)CCO[2] |

| InChI | InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3[1][2] |

| InChIKey | UVSDNCAZVSQJQA-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 189.25 g/mol [2] |

| Appearance | Off-white to pale yellow powder/crystalline solid[1][3] |

| Melting Point | 50 °C[4] |

| Purity | ≥ 98% (HPLC)[5] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO[6] |

Synthesis of 7-Ethyltryptophol

The most common method for synthesizing 7-ethyltryptophol is the Fischer indole synthesis.[7][8] This reaction involves the cyclization of a phenylhydrazone under acidic conditions. Various modifications and optimizations of this process have been reported to improve yield and purity.

Experimental Protocol: Fischer Indole Synthesis

An improved and scalable process for the synthesis of 7-ethyltryptophol has been developed.[8] This method utilizes commercially available starting materials and offers a good yield.

Materials:

-

2-Ethylphenylhydrazine hydrochloride

-

2,3-Dihydrofuran

-

Sulfuric acid (H₂SO₄) as a catalyst

-

N,N-dimethylacetamide (DMAc)-Water (1:1) as a solvent

Procedure:

-

A solution of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran is prepared in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.

-

Concentrated sulfuric acid is added as a catalyst.

-

The reaction mixture is stirred at a controlled temperature. The reaction of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran under these conditions affords a 75% yield of 7-ethyltryptophol.[8]

-

The reaction first forms a hydrazone intermediate which then undergoes cyclization.[8]

-

Optimizing the pH to be between 4.5 and 5 can prevent certain impurities from being extracted into the organic solvent during workup.[8]

-

The product, 7-ethyltryptophol, can be isolated as a solid without the need for extensive purification.[8]

Various studies have focused on optimizing this synthesis by exploring different catalysts, solvents, and reaction conditions, including the use of continuous flow reactors to improve yield and process safety.[7][9][10]

Role in Etodolac Synthesis

7-Ethyltryptophol is a crucial intermediate in the manufacturing of Etodolac, a widely used NSAID.[1][11] The synthesis of Etodolac from 7-ethyltryptophol is a key industrial process.

Biological Significance and Potential Applications

While the primary application of 7-ethyltryptophol is in pharmaceutical synthesis, its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) suggests potential for independent biological activity.[5]

Tryptophol and its derivatives are known to occur naturally and exhibit a range of biological activities.[12][13][14][15] These activities include roles as growth factors in plants and inducers of apoptosis.[14] Tryptophol itself is known to induce sleep-like states in mice and can act as a quorum-sensing molecule in yeast.[16]

Due to its structural resemblance to serotonin, 7-ethyltryptophol is a candidate for research in neurochemistry and pharmacology, particularly in the context of mood disorders and anxiety.[5][6] It is hypothesized that it may interact with serotonin receptors, potentially modulating neurotransmitter activity.[5] However, at present, there is limited direct experimental evidence detailing the specific biological activities and signaling pathways of 7-ethyltryptophol.

Putative Signaling Pathway

Given the structural similarity of 7-ethyltryptophol to serotonin, a hypothetical signaling pathway involving serotonin receptors can be postulated. The 5-HT7 receptor, for instance, is known to be involved in neuronal plasticity and is coupled to G-protein signaling cascades that activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[17][18]

It is crucial to note that this diagram represents a putative pathway based on structural analogy and requires experimental validation. Further research is necessary to elucidate the specific biological targets and mechanisms of action of 7-ethyltryptophol.

References

- 1. 7-Ethyl Tryptophol (7-ET) Online | 7-Ethyl Tryptophol (7-ET) Manufacturer and Suppliers [scimplify.com]

- 2. 7-Ethyltryptophol | C12H15NO | CID 198231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 7-Ethyl-tryptophol | 41340-36-7 | FE05640 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. valencelabs.co [valencelabs.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 7-Ethyl tryptophol | 41340-36-7 [chemicalbook.com]

- 12. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds | Performance Analytics [scinapse.io]

- 14. researchgate.net [researchgate.net]

- 15. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The serotonin receptor 7 and the structural plasticity of brain circuits [frontiersin.org]

Methodological & Application

Application Note & Protocol: Fischer Indole Synthesis of 7-Ethyltryptophol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Ethyltryptophol is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1] The Fischer indole synthesis is a widely utilized method for the preparation of indole derivatives, including 7-ethyltryptophol. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[2][3][4] This document provides a detailed protocol for the synthesis of 7-ethyltryptophol via the Fischer indole synthesis, based on optimized and scalable procedures.[1]

Reaction Scheme

The overall reaction for the Fischer indole synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran is depicted below. The reaction proceeds through the in-situ formation of a hydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[3]

DOT Script for Reaction Scheme:

Caption: General reaction scheme for the Fischer indole synthesis of 7-ethyltryptophol.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the described protocol. Yields can vary based on reaction scale and purity of reagents.

| Parameter | Value | Reference |

| Starting Material 1 | 1-(2-ethylphenyl)hydrazine hydrochloride | |

| Starting Material 2 | 2,3-Dihydrofuran | |

| Catalyst | Sulfuric Acid (H₂SO₄) | |

| Solvent | N,N-Dimethylacetamide (DMAc) / Water (1:1) | |

| Reaction Temperature | 80°C | |

| Reaction Time | 2-3 hours | |

| Yield | ~69-75% | [1] |

| Purity (by HPLC) | >98% after purification | [5] |

Experimental Protocol

This protocol is an optimized and scalable method for the synthesis of 7-ethyltryptophol.[1]

Materials:

-

1-(2-ethylphenyl)hydrazine hydrochloride

-

2,3-Dihydrofuran

-

Sulfuric acid (H₂SO₄)

-

N,N-Dimethylacetamide (DMAc)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Hexane

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol).

-

Solvent and Catalyst Addition: Add a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL). To this stirred solution, add sulfuric acid (39.8 g, 0.407 mol).

-

Reactant Addition: Heat the reaction mixture to 80°C. Once the temperature is stable, add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise using a dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1000 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 7-ethyltryptophol can be purified by crystallization. Dissolve the crude product in a minimal amount of hot toluene. Slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the purified solid by filtration, wash with cold hexane, and dry under vacuum.[5] An alternative purification involves dissolving the crude material in an organic solvent, washing with an aqueous acid solution, and then solidifying the product from an alkane solvent.[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 7-ethyltryptophol.

DOT Script for Experimental Workflow:

Caption: Workflow diagram for the synthesis and purification of 7-ethyltryptophol.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Fischer_indole_synthesis [chemeurope.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]

- 6. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

Application Notes and Protocols for 2-(7-ethyl-1H-indol-3-yl)ethanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, in pharmaceutical synthesis. The document includes its primary application as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, detailed experimental protocols, and potential alternative applications based on the activities of related indole derivatives.

Introduction